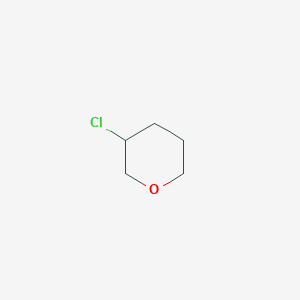

3-Chlorooxane

Vue d'ensemble

Description

3-Chlorooxane: is an organic compound with the molecular formula C₅H₉ClO . It is a chlorinated derivative of oxane, also known as tetrahydropyran. This compound is characterized by the presence of a chlorine atom attached to the third carbon of the oxane ring. It is a colorless liquid with a distinct odor and is used in various chemical synthesis processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Chlorooxane can be synthesized through several methods. One common method involves the chlorination of tetrahydropyran using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, this compound is produced by the chlorination of tetrahydropyran in large reactors. The process involves the continuous feeding of tetrahydropyran and chlorine gas into the reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Chlorooxane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of oxane derivatives.

Oxidation Reactions: this compound can be oxidized to form chlorinated oxane derivatives with higher oxidation states.

Reduction Reactions: The compound can be reduced to form oxane by removing the chlorine atom.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed:

Substitution Reactions: Oxane derivatives such as 3-hydroxyoxane.

Oxidation Reactions: Chlorinated oxane derivatives with higher oxidation states.

Reduction Reactions: Oxane.

Applications De Recherche Scientifique

Chemical Synthesis

1. Synthesis of Complex Molecules

3-Chlorohexane is frequently employed as an intermediate in the synthesis of more complex organic compounds. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitution and elimination reactions. For instance, it can be converted into 3-hexanol through nucleophilic substitution with hydroxide ions, or into alkenes like hex-2-ene via dehydrohalogenation with strong bases such as potassium tert-butoxide.

2. Study of Reaction Mechanisms

This compound is also used to study the mechanisms of nucleophilic substitution and elimination reactions. Understanding these mechanisms aids in developing new synthetic pathways for organic compounds.

Biochemical Applications

1. Biochemical Studies

In biochemical research, 3-chlorohexane is utilized to explore the pathways involving halogenated compounds. Its structure allows researchers to investigate how halogen atoms influence biological processes.

2. Pharmaceutical Research

3-Chlorohexane serves as a starting material for synthesizing pharmaceutical compounds. It can be modified to create various active pharmaceutical ingredients (APIs) that are crucial in drug development.

Industrial Applications

1. Chemical Manufacturing

In the chemical industry, 3-chlorohexane is used in the production of various chemicals and materials. Its ability to undergo multiple reactions makes it valuable for creating diverse chemical products.

2. Solvent Use

Occasionally, this compound is employed as a solvent in specific industrial processes due to its solvent properties, which facilitate reactions without interfering with the desired outcomes.

Case Study 1: Synthesis of Alcohols

In a study focusing on the synthesis of alcohols from alkyl halides, 3-chlorohexane was reacted with sodium hydroxide in an aqueous solution leading to a high yield of 3-hexanol. This reaction exemplifies the utility of 3-chlorohexane as a precursor in alcohol synthesis, showcasing its role in organic chemistry education and research .

Case Study 2: Mechanistic Studies

Research investigating the mechanism of nucleophilic substitution using 3-chlorohexane demonstrated that the chlorine atom's electronegativity creates a partial positive charge on the carbon atom, making it susceptible to nucleophilic attack. This study provided insights into reaction kinetics and mechanisms that are fundamental in organic chemistry .

Mécanisme D'action

The mechanism of action of 3-Chlorooxane involves its interaction with various molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity makes this compound a valuable intermediate in organic synthesis. The compound can also undergo oxidation and reduction reactions, further expanding its utility in chemical transformations.

Comparaison Avec Des Composés Similaires

3-Chlorotetrahydrofuran: Similar to 3-Chlorooxane but with a furan ring instead of an oxane ring.

3-Chloropentane: A chlorinated alkane with a similar molecular weight but different structural properties.

3-Chloropropanol: A chlorinated alcohol with different functional groups.

Uniqueness: this compound is unique due to its oxane ring structure, which imparts distinct chemical properties compared to other chlorinated compounds. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Activité Biologique

3-Chlorohexane, a chlorinated derivative of hexane, is characterized by its chemical formula C6H13Cl. This compound is primarily used in organic synthesis and has garnered attention for its potential biological activities, including antimicrobial properties and effects on human health.

- Molecular Formula: C6H13Cl

- Appearance: Colorless to almost colorless clear liquid

- Boiling Point: 123 °C

- Flash Point: 25 °C

- Purity (GC): >95.0% .

Biological Activity Overview

3-Chlorohexane's biological activity has been investigated in various studies, particularly its toxicological effects and potential therapeutic applications. The following sections detail key findings from research studies.

Antimicrobial Activity

Research indicates that chlorinated hydrocarbons, including 3-chlorohexane, exhibit notable antimicrobial properties. A study assessed the antibacterial activity of various chlorinated compounds and found that 3-chlorohexane demonstrated effective inhibition against several bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis .

Toxicological Profile

The toxicological implications of 3-chlorohexane have been evaluated in various animal studies. Key findings include:

- Hepatotoxicity: Exposure to high concentrations resulted in liver damage characterized by increased liver weights and histopathological changes .

- Neurotoxicity: Behavioral changes were observed in rodents exposed to 3-chlorohexane, indicating potential neurotoxic effects .

Case Studies

Several case studies have documented the environmental and health impacts of chlorinated compounds, including 3-chlorohexane:

- Occupational Exposure: A cohort study involving workers in chemical manufacturing found a correlation between prolonged exposure to chlorinated solvents and increased incidence of liver dysfunction.

- Environmental Impact: Investigations into groundwater contamination revealed that chlorinated compounds like 3-chlorohexane can persist in the environment, leading to bioaccumulation and potential ecological risks.

The biological activity of 3-chlorohexane can be explained through its interaction with cellular components:

- Cell Membrane Disruption: The lipophilic nature of chlorinated hydrocarbons allows them to integrate into lipid membranes, altering their integrity and function.

- Enzyme Inhibition: Some studies suggest that 3-chlorohexane may inhibit specific enzymes involved in metabolic pathways, contributing to its toxic effects .

Propriétés

IUPAC Name |

3-chlorooxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c6-5-2-1-3-7-4-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABNFOSTPFAECR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.